2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid

Catalog No.
S14660245
CAS No.
404583-68-2
M.F
C15H12N2O2
M. Wt
252.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic a...

CAS Number

404583-68-2

Product Name

2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid

IUPAC Name

2-(2-methylphenyl)-3H-benzimidazole-5-carboxylic acid

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

InChI

InChI=1S/C15H12N2O2/c1-9-4-2-3-5-11(9)14-16-12-7-6-10(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19)

InChI Key

LNWHPMXGEMSPTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=C(N2)C=C(C=C3)C(=O)O

2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid is a heterocyclic compound characterized by its benzimidazole core, which is fused with a carboxylic acid group and a 2-methylphenyl substituent. This compound is part of the benzimidazole family, known for their diverse biological activities and structural similarity to nucleotides, making them significant in medicinal chemistry. The molecular formula of this compound is C15H12N2O2, and it has a molecular weight of 252.27 g/mol. Its structure includes a carboxylic acid functional group, which enhances its solubility and reactivity in various chemical environments .

, including:

  • Oxidation: This compound can be oxidized to form various derivatives, including quinoxalines. Common oxidizing agents include hydrogen peroxide and potassium permanganate .
  • Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for the introduction of various functional groups.

These reactions are essential for modifying the compound's properties and enhancing its biological activity.

Benzimidazole derivatives, including 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid, exhibit a wide range of biological activities. They have been studied for their potential as:

  • Antimicrobial agents: The structural features of benzimidazoles contribute to their efficacy against various bacterial strains.
  • Antioxidants: These compounds can scavenge free radicals, providing protective effects against oxidative stress.
  • Anticancer properties: Some studies suggest that benzimidazole derivatives may inhibit cancer cell proliferation through various mechanisms .

The specific biological activity of 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid is an area of ongoing research, with potential applications in drug development.

The synthesis of 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid typically involves the following methods:

  • Condensation Reaction: A common synthetic route includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The Phillips–Ladenburg reaction is frequently employed, where o-phenylenediamine is heated with carboxylic acids at high temperatures (250–300°C) to yield the desired product .
  • Catalytic Processes: Industrial production may utilize catalytic methods to enhance yield and efficiency. Transition metal-catalyzed C–N coupling reactions are often employed in the synthesis of benzimidazole derivatives .

These methods highlight the versatility in synthesizing this compound while maintaining efficiency.

The applications of 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid span several fields:

  • Medicinal Chemistry: Due to its biological activity, this compound is being explored for potential therapeutic uses in treating infections and cancer.
  • Material Science: Benzimidazole derivatives are utilized in developing new materials due to their unique electronic properties.
  • Agricultural Chemistry: Compounds within this class may serve as agrochemicals or fungicides due to their antimicrobial properties .

These applications underscore the compound's relevance across different scientific disciplines.

Interaction studies involving 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid focus on its biochemical interactions with proteins and enzymes. Research indicates that this compound can modulate enzyme activity, influencing pathways related to collagen synthesis and fibrosis reduction in specific cellular contexts. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential .

Several compounds share structural similarities with 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
5-Bromo-1H-benzimidazole-2-carboxylic acid40197-20-40.88
5-Nitro-1H-benzimidazole-2-carboxylic acid73903-18-10.84
3H-Imidazo[4,5-b]pyridine-2-carboxylic acid97640-15-80.68
5-Phenyl-1H-imidazole-2-carboxylic acid41270-74-00.68
Methyl 1H-benzo[d]imidazole-2-carboxylate5805-53-80.92

Uniqueness

The uniqueness of 2-(2-Methylphenyl)-1H-benzimidazole-6-carboxylic acid lies in its specific combination of a methyl-substituted phenyl group and a benzimidazole core, which imparts distinct chemical properties and biological activities compared to other similar compounds. This specificity enhances its potential applications in medicinal chemistry and material science, making it a valuable subject for further research .

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.089877630 g/mol

Monoisotopic Mass

252.089877630 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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